12-Hydroxyisobakuchiol

描述

12-Hydroxyisobakuchiol: is a natural meroterpenoid compound derived from the seeds of the plant Psoralea corylifolia. It is a phenolic compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is structurally related to bakuchiol, another well-known meroterpenoid.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyisobakuchiol typically involves the isolation of bakuchiol from Psoralea corylifolia followed by hydroxylation. The hydroxylation process can be achieved using various reagents and catalysts. One common method involves the use of a hydroxylating agent such as osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide. The reaction is carried out under mild conditions to ensure the selective hydroxylation of bakuchiol to produce this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of bakuchiol from Psoralea corylifolia seeds, followed by chemical modification. The extraction process typically involves solvent extraction using ethanol or methanol, followed by purification using chromatographic techniques. The hydroxylation step is then performed on the purified bakuchiol to obtain this compound in high yield and purity.

化学反应分析

Types of Reactions: 12-Hydroxyisobakuchiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Esters or ethers of this compound.

科学研究应用

12-Hydroxyisobakuchiol is a natural meroterpene derivative that can be isolated from the leaves of Psoralea glandulosa . Research indicates that it has a variety of applications, including anti-infection properties and potential uses related to antibody-drug conjugates, apoptosis, autophagy, and other biological activities .

Scientific Research Applications

This compound is associated with a wide range of research applications, including:

- Anti-infection It has demonstrated activity against various types of infections, including antibiotic-resistant bacteria, arenavirus, CMV, dengue virus, EBV, enterovirus, filovirus, flavivirus, fungal infections, HBV, HCV (including HCV Protease), HIV (including HIV Protease), HPV, HSV, and influenza virus .

- Apoptosis It can induce apoptosis, which may be a useful chemotherapy strategy for patients with colorectal cancer .

- Cell Cycle/DNA Damage Affecting cell cycle progression and DNA integrity .

- Epigenetics Including research into AMPK, Aurora Kinase, DNA Methyltransferase, Epigenetic Reader Domain, Glycosyltransferase, HDAC, Histone Acetyltransferase, Histone Demethylase, Histone Methyltransferase, HuR, JAK, Methionine Adenosyltransferase (MAT), METTL3, MicroRNA, PARP, PKC, Protein Arginine Deiminase, SF3B1, and Sirtuin .

- Immunology/Inflammation Related to immunological and inflammatory responses .

- Signal Transduction Including JAK/STAT, MAPK/ERK, NF-κB, and PI3K/Akt/mTOR pathways .

It is also used in studies related to:

- GPCR/G Protein Including 5-HT Receptor, Adenylate Cyclase, Adrenergic Receptor, Amylin Receptor, Angiotensin Receptor, Apelin Receptor (APJ), Arrestin, Bombesin Receptor, Bradykinin Receptor, Cannabinoid Receptor, CaSR, CCR, CGRP Receptor, Chemerin Receptor, Cholecystokinin Receptor, CRFR, CXCR, and EBI2/GPR183 .

- PROTAC PROTAC-related custom services .

- Protein Tyrosine Kinase/RTK

- Stem Cell/Wnt

- TGF-beta/Smad

- Vitamin D Related/Nuclear Receptor

Natural Compounds and Phenolic Compounds

作用机制

The mechanism of action of 12-Hydroxyisobakuchiol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity: It disrupts the cell membrane integrity of microbial pathogens, leading to their death.

相似化合物的比较

Bakuchiol: Structurally similar but lacks the hydroxyl group at the 12th position.

3-Hydroxybakuchiol: Another hydroxylated derivative of bakuchiol.

Psoracorylifol A and C: Other meroterpenoids isolated from .

Uniqueness: 12-Hydroxyisobakuchiol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its enhanced antioxidant and anti-inflammatory properties make it a valuable compound for various applications in medicine and cosmetics.

生物活性

12-Hydroxyisobakuchiol is a meroterpenoid derived from the seeds and leaves of Psoralea corylifolia, a plant known for its traditional medicinal uses. This compound has garnered attention for its diverse biological activities, particularly in anticancer, antioxidant, and anti-inflammatory contexts. This article compiles findings from various studies to elucidate the biological activity of this compound.

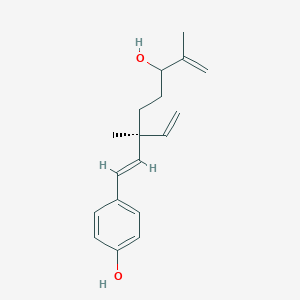

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure contributes to its interaction with biological systems, influencing its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it inhibited the growth of melanoma cells (A2058) with an IC50 value of approximately 10.5 µg/mL after 48 hours of treatment . The mechanism appears to involve apoptosis induction, which is further supported by findings showing that it affects hypoxia-inducible factor-1 (HIF-1) activation in gastric cancer cells .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A2058 (Melanoma) | 10.5 | Induction of apoptosis |

| AGS (Gastric Cancer) | 6.1 | Inhibition of HIF-1 activation |

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in several studies. It has been shown to protect cells from oxidative stress by inhibiting lipid peroxidation and scavenging free radicals. Bakuchiol was found to be significantly more effective than natural tocopherol in this regard, with an IC50 value for lipid peroxidation inhibition at approximately 0.5 µg/mL .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.5 | Lipid peroxidation inhibition |

| Natural Tocopherol | 30 | Lipid peroxidation inhibition |

Anti-Inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound has demonstrated anti-inflammatory effects. It inhibits the migration of neutrophils and reduces eicosanoid levels, which are mediators of inflammation . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

A randomized double-blind study compared the effects of bakuchiol (including its derivatives like this compound) with retinol on skin aging. Patients using bakuchiol showed significant improvements in skin elasticity and reduction in wrinkles without the side effects commonly associated with retinol .

属性

IUPAC Name |

4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-11-17(20)14(2)3)12-10-15-6-8-16(19)9-7-15/h5-10,12,17,19-20H,1-2,11,13H2,3-4H3/b12-10+/t17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTVXRIOJRNDCM-UGFQGZRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178765-55-4 | |

| Record name | 4-[(1E,3S)-3-Ethenyl-6-hydroxy-3,7-dimethyl-1,7-octadien-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178765-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。